Lexipafant

PAF Receptor Binding Affinity Competitive Antagonism

Lexipafant (BB-882, Zacutex) is a small-molecule platelet-activating factor (PAF) receptor antagonist. It acts as a potent and selective competitive inhibitor at the PAF receptor (PTAFR), with the goal of modulating inflammatory responses and platelet aggregation.

Molecular Formula C23H30N4O4S
Molecular Weight 458.6 g/mol
CAS No. 139133-26-9
Cat. No. B1675196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexipafant
CAS139133-26-9
SynonymsBB-882;  DO-6;  GR-167089;  ISV-611;  BB882;  DO6;  GR167089;  ISV611;  BB 882;  DO 6;  GR 167089;  ISV 611;  Vernalis;  Zacutex
Molecular FormulaC23H30N4O4S
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C
InChIInChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3/t22-/m0/s1
InChIKeyAQRXDPFOYJSPMP-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lexipafant (CAS 139133-26-9) Baseline Overview for Scientific Procurement


Lexipafant (BB-882, Zacutex) is a small-molecule platelet-activating factor (PAF) receptor antagonist [1]. It acts as a potent and selective competitive inhibitor at the PAF receptor (PTAFR), with the goal of modulating inflammatory responses and platelet aggregation [2]. Originally developed by British Biotech and later Vernalis, Lexipafant is characterized by its imidazo[4,5-c]pyridine core and has been primarily investigated for its therapeutic potential in acute pancreatitis and systemic inflammatory conditions [3].

Why Generic Substitution is Not Advisable for Lexipafant (139133-26-9)


Simple substitution of Lexipafant with another PAF receptor antagonist is not scientifically valid due to significant differences in potency, target selectivity, and clinical performance. Lexipafant demonstrates exceptionally high affinity for the PAF receptor (Ki = 0.40 nM) [1], a level of potency that is not universal across the class. Many PAF antagonists, such as the clinically used Rupatadine, exhibit dual pharmacology (e.g., H1 receptor antagonism) and lower PAF receptor affinity (Ki = 550 nM) [2]. Furthermore, Lexipafant's clinical profile in acute pancreatitis—including specific reductions in organ failure scores and serum interleukin-8 (IL-8)—is a product of its specific potency and pharmacokinetic properties, as demonstrated in multiple placebo-controlled trials [3]. These quantitative and clinical distinctions make it a unique tool for research focused on PAF-mediated pathways in acute inflammation, where off-target effects or lower potency would confound results.

Lexipafant (139133-26-9) Quantitative Differentiation Evidence


Lexipafant Exhibits Sub-Nanomolar Affinity for the PAF Receptor, Surpassing Many PAF Antagonists

Lexipafant demonstrates a binding affinity (Ki) of 0.40 nM for the PAF receptor in rabbit platelet membranes [1]. This affinity is over 1000-fold higher than that of the dual PAF/H1 antagonist Rupatadine, which has a reported Ki of 550 nM for the PAF receptor [2]. It is also substantially more potent than the PAF antagonist Apafant (WEB 2086), which exhibits a Ki of 9.9 nM .

PAF Receptor Binding Affinity Competitive Antagonism

Lexipafant Potently Inhibits PAF-Induced Neutrophil Activation at Nanomolar Concentrations

In a functional assay using human polymorphonuclear neutrophils (PMNs), Lexipafant inhibited PAF-mediated superoxide (·O₂⁻) production, CD11b expression, and elastase release with IC₅₀ values of 46 nM, 285 nM, and 50 nM, respectively [1]. This level of potency in a primary human cell functional assay differentiates it from compounds like Rupatadine, which inhibited PAF-induced platelet aggregation in human platelet-rich plasma with an IC₅₀ of 680 nM [2].

Neutrophil Activation Inflammation Functional Assay

Lexipafant Demonstrated a Statistically Significant Reduction in Organ Failure in a Phase II Clinical Trial for Acute Pancreatitis

In a randomized, double-blind, placebo-controlled Phase II trial (n=83), treatment with Lexipafant (60 mg/day i.v. for 3 days) resulted in a significantly greater reduction in organ failure scores (OFS) compared to placebo [1]. The incidence of organ failure was reduced (P = 0.041), and a larger proportion of patients with severe pancreatitis recovered from organ failure in the Lexipafant group (7 of 12) compared to the placebo group (2 of 11) [1]. In contrast, Rupatadine has not been investigated in this acute, critical care indication and is primarily used for allergic rhinitis and urticaria [2].

Acute Pancreatitis Organ Failure Clinical Trial

Primary Research Applications for Lexipafant (139133-26-9)


Investigating the Role of PAF in Acute Pancreatitis and SIRS

Lexipafant is the best-characterized PAF antagonist for use in preclinical models of acute pancreatitis and systemic inflammatory response syndrome (SIRS). Its sub-nanomolar affinity for the PAF receptor [1] and proven ability to reduce organ failure scores in human clinical trials [2] make it the definitive tool for blocking PAF-mediated pathology in this context. Researchers can use Lexipafant to dissect the PAF-dependent components of inflammation, organ injury, and neutrophil activation in animal models, with the confidence that their findings are backed by clinical data.

Validating PAF-Dependent Neutrophil Activation and Chemotaxis Assays

The well-documented nanomolar IC₅₀ values for Lexipafant in inhibiting PAF-induced neutrophil superoxide production (46 nM) and elastase release (50 nM) [1] position it as a potent and selective positive control for in vitro assays. Researchers studying neutrophil biology, chemotaxis, or degranulation can employ Lexipafant to confirm that observed effects are specifically mediated by the PAF receptor, providing a clear signal-to-noise ratio and minimizing confounding effects from less potent or dual-targeting inhibitors.

Exploring PAF Receptor Pharmacology in Ischemia-Reperfusion Injury and Sepsis Models

Beyond pancreatitis, Lexipafant has demonstrated efficacy in preclinical models of ischemia-reperfusion injury and sepsis [1]. Its high potency and selectivity provide a cleaner pharmacological profile for investigating the role of PAF in these complex, multi-factorial conditions compared to less potent or less selective antagonists. Procurement of Lexipafant for these studies ensures that the observed effects can be attributed to PAF receptor blockade with high confidence, facilitating more robust and interpretable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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